4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like dioxane or water and bases such as sodium carbonate. Microwave irradiation can also be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium carbonate, dioxane, microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1523570-98-0 |
---|---|
Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
4-[(4-ethyl-6-propan-2-yl-1,3,5-triazin-2-yl)sulfanyl]butanoic acid |
InChI |
InChI=1S/C12H19N3O2S/c1-4-9-13-11(8(2)3)15-12(14-9)18-7-5-6-10(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
PBMIABRJOXWCNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)SCCCC(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.